DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite

RNA oligonucleotide synthesis deprotection kinetics solid-phase synthesis

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite with dimethylformamidine (dmf) protection on guanosine enables ultra-fast nucleobase deprotection (10 min at 65°C) versus 8–16 h for iBu analogs, while actively stabilizing the purine glycosidic bond against acid-catalyzed depurination. This translates to higher crude yields (≥97% stepwise coupling efficiency), reduced purification burden, and compatibility with automated high-throughput platforms. Choose this monomer to accelerate turnaround, preserve base-labile modifications, and improve process economics in long RNA synthesis and large-scale production.

Molecular Formula C49H67N8O8PSi
Molecular Weight 955.2 g/mol
Cat. No. B12379679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite
Molecular FormulaC49H67N8O8PSi
Molecular Weight955.2 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C49H67N8O8PSi/c1-33(2)57(34(3)4)66(62-29-17-28-50)64-42-40(30-61-49(35-18-15-14-16-19-35,36-20-24-38(59-10)25-21-36)37-22-26-39(60-11)27-23-37)63-46(43(42)65-67(12,13)48(5,6)7)56-32-51-41-44(56)53-47(54-45(41)58)52-31-55(8)9/h14-16,18-27,31-34,40,42-43,46H,17,29-30H2,1-13H3,(H,53,54,58)/b52-31+/t40-,42?,43+,46-,66?/m1/s1
InChIKeyRQXRLANMGPTUJP-GSIJBROZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: A Fast-Deprotecting Guanosine Building Block for High-Fidelity RNA Oligonucleotide Synthesis


DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite (CAS 149559-87-5) is a protected ribonucleoside phosphoramidite belonging to the class of 2'-O-tert-butyldimethylsilyl (TBDMS) RNA building blocks, the most widely adopted chemistry for solid-phase RNA oligonucleotide synthesis . It features a 5'-O-dimethoxytrityl (DMT) group for chain elongation control, a 2'-O-TBDMS group to protect the ribose hydroxyl during synthesis, a cyanoethyl (CE) phosphate protecting group, and a dimethylformamidine (dmf) base-protecting group on the exocyclic amine of guanosine . The dmf moiety distinguishes this amidite from classic isobutyryl (iBu)-protected guanosine, enabling significantly faster nucleobase deprotection and enhanced resistance to depurination during automated synthesis.

Why Generic Substitution Fails: The Critical Distinction Between iBu and dmf Guanosine Protection in RNA Phosphoramidite Synthesis


While both DMT-2'-O-TBDMS-G(iBu)-CE-phosphoramidite and the dmf analog serve to incorporate guanosine into RNA sequences, they are not interchangeable due to fundamental differences in base-protecting group chemistry. The classic isobutyryl (iBu) group is electron-withdrawing and requires extended exposure to basic conditions (typically 8-16 hours at 55°C) for complete removal, which can compromise the integrity of the 2'-O-TBDMS group and lead to chain cleavage or rearrangement . In contrast, the electron-donating dimethylformamidine (dmf) group deprotects 4-8 times faster under identical conditions and is fully compatible with ultra-fast AMA protocols (10 minutes at 65°C) . Furthermore, iBu protection destabilizes the purine glycosidic bond, increasing the risk of acid-catalyzed depurination during repeated detritylation cycles, whereas dmf protection actively stabilizes this bond . Substituting dmf-G with iBu-G in a synthesis protocol optimized for fast deprotection would result in incomplete base deprotection and elevated levels of depurination-derived truncated sequences, ultimately reducing yield and purity.

Quantitative Differentiation of DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite: Comparator-Based Performance Evidence for Procurement Decisions


Rapid Base Deprotection Kinetics: dmf-Guanosine Deprotects 4x Faster than iBu-Guanosine at 55°C

Substituting the dmf-protected guanosine building block for the standard iBu-protected analog drastically reduces the time required for nucleobase deprotection. In concentrated ammonium hydroxide at 55°C, the dmf group is completely removed in 2 hours, compared to 8 hours for the iBu group . Increasing the temperature to 65°C further reduces the dmf deprotection time to just 1 hour . This accelerated kinetics is attributed to the electron-donating nature of the dimethylformamidine group, which facilitates nucleophilic attack by hydroxide or methylamine.

RNA oligonucleotide synthesis deprotection kinetics solid-phase synthesis

Guaranteed High Coupling Efficiency: Synthesis-Tested ≥97% Stepwise Yield Ensures High-Fidelity Full-Length Product

The target compound, as a member of the TBDMS-protected RNA phosphoramidite class, is subject to rigorous synthesis testing to ensure consistent performance. Leading manufacturers specify a minimum coupling efficiency of 97% for each batch, with typical values exceeding 98% . This high coupling efficiency is critical for maintaining acceptable overall yields when synthesizing oligonucleotides of significant length (e.g., >30-mers).

coupling efficiency RNA synthesis quality control

Enhanced Glycosidic Bond Stability: Dimethylformamidine Protection Confers Resistance to Acid-Catalyzed Depurination

The electron-donating dimethylformamidine (dmf) group on the guanine base stabilizes the N-glycosidic bond, making the nucleoside significantly less susceptible to acid-catalyzed depurination during repeated detritylation cycles. In contrast, the electron-withdrawing isobutyryl (iBu) group destabilizes this bond, leading to higher levels of depurination under identical acidic conditions . This difference is particularly pronounced during the synthesis of long oligonucleotides, chip-based synthesis, or large-scale production, where cumulative acid exposure is substantial.

depurination resistance glycosidic bond stability oligonucleotide purity

Compatibility with Ultra-Fast AMA Deprotection: Complete Base Deprotection in 10 Minutes at 65°C

The dmf-protected guanosine amidite is fully compatible with ultra-fast deprotection using AMA (1:1 aqueous ammonium hydroxide/methylamine). Under these conditions, the dmf group is completely removed in just 10 minutes at 65°C, enabling rapid post-synthesis processing . This represents a dramatic acceleration compared to standard iBu-protected guanosine, which is not suitable for such rapid protocols due to incomplete deprotection and potential transamidation side reactions.

AMA deprotection fast deprotection high-throughput RNA synthesis

High Purity Specification: ≥98.0% HPLC Purity Ensures Minimal Side-Product Contamination

The target compound is supplied with a specified purity of ≥98.0% as determined by HPLC analysis, ensuring that the monomer is free from significant levels of non-phosphitylated material, hydrolyzed amidite, or other impurities that could compromise synthesis performance . This high purity specification is critical for achieving reproducible coupling efficiencies and minimizing the formation of n-1 and other deletion sequences.

HPLC purity phosphoramidite quality oligonucleotide synthesis

Optimal Application Scenarios for DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite Based on Quantitative Performance Evidence


High-Throughput Synthesis of RNA Oligonucleotide Libraries

The 10-minute AMA deprotection compatibility of dmf-G enables rapid post-synthesis processing, making it the ideal choice for automated high-throughput platforms synthesizing hundreds to thousands of RNA oligos per day. This speed advantage, quantified in Evidence Item 4, directly reduces turnaround time and operational costs .

Synthesis of Long RNA Sequences (>60-mers) and Therapeutic-Grade Oligonucleotides

The combination of high stepwise coupling efficiency (≥97%) and enhanced depurination resistance is critical for synthesizing long RNA sequences where cumulative yield loss and impurity accumulation are major challenges. The depurination resistance of dmf-G, as described in Evidence Item 3, minimizes chain cleavage events that disproportionately affect long-sequence synthesis and complicate DMT-ON purification .

Preparation of RNA Containing Base-Labile Modifications (e.g., Fluorescent Dyes, Biotin)

The ultra-fast AMA deprotection protocol (10 min at 65°C) enabled by dmf-G is essential for preserving the integrity of base-labile functional groups that would otherwise degrade during prolonged exposure to ammonia or amine-based deprotection solutions. This application is directly supported by the deprotection kinetics data in Evidence Item 4 .

Large-Scale (Bulk) RNA Synthesis for Structural Biology or Therapeutic Manufacturing

For large-scale synthesis, the cost of raw materials and purification is magnified. The high purity specification (≥98.0%) of dmf-G minimizes the introduction of impurities that complicate downstream purification, while the rapid deprotection kinetics (1 hour at 65°C) reduce processing time and energy consumption. These factors, detailed in Evidence Items 1 and 5, collectively improve process economics and product consistency .

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